2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a hydroxypropylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitrophenol with 3-chloropropanol in the presence of a base to form the corresponding ether. This intermediate is then reduced to the amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The final step involves the acylation of the amine with 4-methylphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxypropylamino moiety may interact with enzymes or receptors, modulating their activity. The chloro-substituted phenoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide
- 2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-ethylphenyl)acetamide
Uniqueness
2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropylamino moiety provides potential for hydrogen bonding and interaction with biological targets, while the chloro-substituted phenoxy group enhances its stability and reactivity.
Properties
Molecular Formula |
C19H23ClN2O3 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[4-chloro-2-[(3-hydroxypropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H23ClN2O3/c1-14-3-6-17(7-4-14)22-19(24)13-25-18-8-5-16(20)11-15(18)12-21-9-2-10-23/h3-8,11,21,23H,2,9-10,12-13H2,1H3,(H,22,24) |
InChI Key |
CITLHEMMGQTXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)CNCCCO |
Origin of Product |
United States |
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